molecular formula C6H4ClN3O B1602949 6-Chloroimidazo[1,2-b]pyridazin-2-ol CAS No. 55690-62-5

6-Chloroimidazo[1,2-b]pyridazin-2-ol

Cat. No. B1602949
CAS RN: 55690-62-5
M. Wt: 169.57 g/mol
InChI Key: KVFHSAYTZOLXTN-UHFFFAOYSA-N
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Patent
US05017212

Procedure details

Sodium salt of 6-chloro-2-hydroxyimidazo [1,2-b]pyridazine (16.0 g) is gradually added to 100 ml of phosphorus oxychloride and heated under reflux for 5 hours. The mixture is distilled under reduced pressure to remove about two-thirds amount of phosphorus oxychloride used, and the residue is poured into ice water, neutralized with aqueous ammonia and extracted with chloroform. The extract is dried over anydrous sodium sulfate and distilled to remove chloroform. The residue then is purified by silica gel chromatography (eluent: dichloromethane) to give 1.5 g of the title compound as crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].[Cl:2][C:3]1[CH:4]=[CH:5][C:6]2[N:7]([CH:9]=[C:10](O)[N:11]=2)[N:8]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:10]1[N:11]=[C:6]2[CH:5]=[CH:4][C:3]([Cl:2])=[N:8][N:7]2[CH:9]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
16 g
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C=C(N2)O
Name
Quantity
100 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
The mixture is distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove about two-thirds amount of phosphorus oxychloride
ADDITION
Type
ADDITION
Details
the residue is poured into ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried over anydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove chloroform
CUSTOM
Type
CUSTOM
Details
The residue then is purified by silica gel chromatography (eluent: dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C2N(N=C(C=C2)Cl)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.